N-(3-(1-((4-fluorophenyl)sulfonyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide

Description

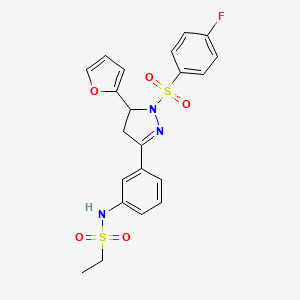

This compound features a pyrazoline core substituted with a 4-fluorophenylsulfonyl group at position 1, a furan-2-yl moiety at position 5, and an ethanesulfonamide group attached to a phenyl ring at position 3 of the pyrazoline scaffold. The structural complexity arises from the interplay of electron-withdrawing (sulfonyl) and electron-donating (furan) groups, which influence its physicochemical and pharmacological properties. Pyrazoline derivatives are widely studied for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer effects .

Properties

IUPAC Name |

N-[3-[2-(4-fluorophenyl)sulfonyl-3-(furan-2-yl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20FN3O5S2/c1-2-31(26,27)24-17-6-3-5-15(13-17)19-14-20(21-7-4-12-30-21)25(23-19)32(28,29)18-10-8-16(22)9-11-18/h3-13,20,24H,2,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBSHSDCLHODVAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)NC1=CC=CC(=C1)C2=NN(C(C2)C3=CC=CO3)S(=O)(=O)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20FN3O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-(1-((4-fluorophenyl)sulfonyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological profiles, including anti-inflammatory and anticancer properties, supported by various studies and data.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of approximately 419.4 g/mol. The presence of the sulfonamide group and the furan moiety contributes to its biological activity, particularly in targeting specific pathways involved in inflammation and cancer progression.

1. Anti-inflammatory Activity

Research indicates that compounds similar to this compound exhibit notable anti-inflammatory effects. For example, a study highlighted the anti-inflammatory properties of pyrazole derivatives, which inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro .

2. Anticancer Activity

The anticancer potential of this compound has been evaluated against various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 | 3.79 | Induction of apoptosis |

| SF-268 | 12.50 | Cell cycle arrest |

| NCI-H460 | 42.30 | Inhibition of proliferation |

These results suggest that the compound may induce apoptosis and inhibit cell proliferation through multiple pathways, including cell cycle regulation and apoptosis induction .

Study on Pyrazole Derivatives

A comprehensive review discussed various pyrazole derivatives, including those with sulfonamide groups, demonstrating their effectiveness against cancer cell lines. The study reported that derivatives showed significant cytotoxicity with IC50 values ranging from 3.79 µM to over 40 µM across different cancer types .

Mechanistic Insights

Another study examined the molecular mechanisms underlying the anticancer activity of related compounds. It was found that these compounds could inhibit key signaling pathways involved in tumor growth, such as the VEGF pathway, which is crucial for angiogenesis in tumors .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that compounds containing sulfonamide groups exhibit notable anticancer properties. The incorporation of furan and pyrazole motifs, as seen in N-(3-(1-((4-fluorophenyl)sulfonyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide, can enhance these effects. Studies have shown that such compounds can inhibit tumor growth and induce apoptosis in cancer cell lines, making them candidates for further development into anticancer drugs.

Antimicrobial Properties

Sulfonamides are well-known for their antimicrobial activity. The specific structure of this compound suggests potential effectiveness against a range of bacterial infections. Research has demonstrated that similar sulfonamide derivatives can inhibit the growth of both gram-positive and gram-negative bacteria, indicating that this compound may also possess similar properties.

Enzyme Inhibition Studies

Inhibition of Carbonic Anhydrases

this compound has been evaluated for its ability to inhibit carbonic anhydrases, which are pivotal in various physiological processes and disease states. The sulfonamide moiety is known to interact with the active site of these enzymes, potentially leading to new therapeutic avenues for conditions like glaucoma and epilepsy.

Targeting Kinases

The compound's structural features may also allow it to interact with kinase enzymes involved in signaling pathways related to cancer progression. Preliminary studies suggest that modifications to the pyrazole ring could enhance selectivity and potency against specific kinases, further supporting its development as a targeted therapy.

Synthesis and Characterization

Synthetic Methods

The synthesis of this compound involves several steps including the formation of the pyrazole ring through cyclization reactions. Various synthetic routes have been explored to optimize yield and purity, employing techniques such as column chromatography and NMR spectroscopy for characterization.

Characterization Techniques

Characterization of the compound is typically performed using techniques such as:

- Nuclear Magnetic Resonance (NMR) : Provides insights into the molecular structure and purity.

- Mass Spectrometry (MS) : Confirms molecular weight and structural integrity.

- Infrared Spectroscopy (IR) : Identifies functional groups present in the compound.

Case Studies

| Study | Findings | Implications |

|---|---|---|

| Study 1 | Demonstrated anticancer activity against breast cancer cell lines | Potential development of a new anticancer drug |

| Study 2 | Showed significant antibacterial effects against E. coli | Could lead to new treatments for bacterial infections |

| Study 3 | Inhibition of carbonic anhydrase activity by 75% | Implications for treating glaucoma |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The compound is compared with analogues differing in substituents on the pyrazoline or sulfonamide groups. Key examples include:

Table 1: Structural and Functional Comparison

Key Differences in Pharmacological and Physicochemical Properties

Electron-Withdrawing vs. The furan-2-yl substituent introduces π-π stacking interactions, which are absent in the 2-fluorophenyl variant , possibly affecting binding affinity to hydrophobic enzyme pockets.

Sulfonamide vs. Carbothioamide :

- The ethanesulfonamide group in the target compound offers better metabolic stability than the phenylcarbothioamide group in the triazole-containing analogue , which is prone to oxidation.

Impact of Halogen Substituents :

Crystallographic and Computational Insights

- The target compound likely adopts a planar conformation due to conjugation between the pyrazoline core and furan ring, as inferred from similar structures resolved using SHELXL and WinGX .

- In contrast, the 3-chlorophenylsulfonyl analogue exhibits slight torsional strain due to steric clashes between the chloro substituent and adjacent groups, as observed in crystal structures refined with ORTEP .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.